molecular formula C18H17F3INO2 B4112660 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide

4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4112660
M. Wt: 463.2 g/mol
InChI Key: DBYMTGHNXIVDFP-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core with a butoxy group at the 4-position and an iodo and trifluoromethyl group at the 2- and 4-positions of the phenyl ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-iodo-2-(trifluoromethyl)aniline with butyl chloroformate under basic conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced via a nucleophilic substitution reaction, where the benzamide intermediate reacts with butanol in the presence of a suitable base.

    Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the butoxy group and the benzamide core.

    Coupling Reactions: The trifluoromethyl and iodo groups make the compound suitable for coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, with bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The benzamide core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
  • 4-butoxy-N-[4-bromo-2-(trifluoromethyl)phenyl]benzamide
  • 4-butoxy-N-[4-fluoro-2-(trifluoromethyl)phenyl]benzamide

Uniqueness

4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3INO2/c1-2-3-10-25-14-7-4-12(5-8-14)17(24)23-16-9-6-13(22)11-15(16)18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYMTGHNXIVDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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